N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene ring, a hydroxyl group, a phenylthio group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is the reduction of naphthalene to tetrahydronaphthalene, followed by functionalization to introduce the hydroxyl group at the 2-position
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents for various diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of industrial chemicals.
Mechanism of Action
The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide exerts its effects involves its interaction with specific molecular targets. The phenylthio group may play a role in binding to receptors or enzymes, while the amide group can participate in hydrogen bonding and other interactions. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: This compound shares a similar tetrahydronaphthalene core but differs in the position of the hydroxyl group and the presence of an acetamide group.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetrahydronaphthalene structure but lacks the phenylthio and amide groups.
Uniqueness: N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its specific structure sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-19(11-13-24-18-8-2-1-3-9-18)21-15-20(23)12-10-16-6-4-5-7-17(16)14-20/h1-9,23H,10-15H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYBTPZZFCBAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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